REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[CH:9]([S:11][C:12]1[CH:17]=[C:16]([CH3:18])[CH:15]=[CH:14][N+:13]=1[O-:19])C.C1C=C(Cl)C=C(C(OO)=[O:28])C=1.C(O)C.[OH2:34]>>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[CH2:9][S:11]([C:12]1[CH:17]=[C:16]([CH3:18])[CH:15]=[CH:14][N+:13]=1[O-:19])(=[O:28])=[O:34] |f:2.3|
|
Name
|
sulfide
|
Quantity
|
0.006 mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C=C(C=C1)C)C(C)SC1=[N+](C=CC(=C1)C)[O-]
|
Name
|
|
Quantity
|
0.014 mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC(=C1)Cl)C(=O)OO
|
Name
|
SO2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ethanol water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O.O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is isolated in the manner
|
Name
|
|
Type
|
|
Smiles
|
CC1=C(C=C(C=C1)C)CS(=O)(=O)C1=[N+](C=CC(=C1)C)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |